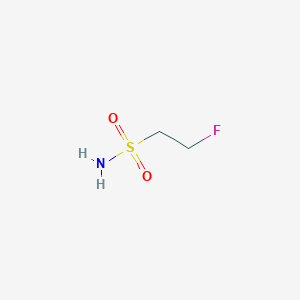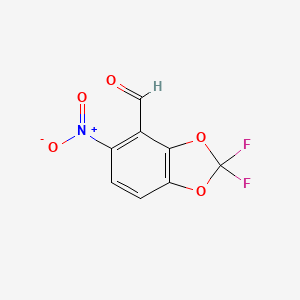
1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that is used as a reagent in chemical synthesis. It is a type of carboxylic acid, which is a class of organic compounds that contain a carboxyl group (COOH). This particular compound is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
科学的研究の応用
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of carboxylic acids on enzymes, as well as to investigate the effects of various compounds on the immune system. Additionally, it has been used to study the effects of various compounds on the nervous system, as well as to investigate the effects of carboxylic acids on the metabolism of proteins.
作用機序
The mechanism of action of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can then lead to changes in the activity of certain biochemical pathways. For example, it has been shown to bind to certain enzymes involved in the metabolism of proteins, leading to changes in the activity of those enzymes.
Biochemical and Physiological Effects
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of proteins, which can lead to changes in the activity of those enzymes. Additionally, it has been shown to have an effect on the immune system, as well as the nervous system. It has also been shown to have an effect on the metabolism of carbohydrates, as well as on the production of certain hormones.
実験室実験の利点と制限
The use of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it can be easily synthesized in a two-step reaction. Additionally, it is relatively inexpensive to purchase, and is stable in a variety of conditions. One limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
将来の方向性
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a variety of potential future directions. One potential direction is to investigate its effects on other biochemical pathways, such as those involved in the metabolism of carbohydrates or in the production of hormones. Additionally, further research could be done on its effects on the nervous system and the immune system. Additionally, it could be studied for its potential use in drug development, as it has been shown to have an inhibitory effect on certain enzymes. Finally, it could be studied for its potential use in biotechnology, as it has been shown to have an effect on the metabolism of proteins.
合成法
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized in a two-step reaction. The first step involves the reaction of 2-cyanoethyl chloride and 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the desired compound and a salt byproduct. The second step involves the removal of the salt byproduct by extraction with an organic solvent such as ethyl acetate.
特性
IUPAC Name |
1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVISROBJOAGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)
![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)


